15,15-diethyl-13bH,15H-naphtho[2',3':5,6][1,3]oxazino[3,4-a][3,1]benzoxazine
Overview
Description
15,15-diethyl-13bH,15H-naphtho[2’,3’:5,6][1,3]oxazino[3,4-a][3,1]benzoxazine is a complex organic compound that belongs to the class of oxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,15-diethyl-13bH,15H-naphtho[2’,3’:5,6][1,3]oxazino[3,4-a][3,1]benzoxazine typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C . The reaction yields the desired product with high efficiency and operational simplicity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of green chemistry principles, such as employing glycerol as a solvent, ensures that the process is environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions
15,15-diethyl-13bH,15H-naphtho[2’,3’:5,6][1,3]oxazino[3,4-a][3,1]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
15,15-diethyl-13bH,15H-naphtho[2’,3’:5,6][1,3]oxazino[3,4-a][3,1]benzoxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 15,15-diethyl-13bH,15H-naphtho[2’,3’:5,6][1,3]oxazino[3,4-a][3,1]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress or modulate receptor activity in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazine derivatives such as:
Uniqueness
What sets 15,15-diethyl-13bH,15H-naphtho[2’,3’:5,6][1,3]oxazino[3,4-a][3,1]benzoxazine apart is its unique structure, which combines the properties of naphthoquinone and oxazine scaffolds
Properties
IUPAC Name |
21,21-diethyl-12,22-dioxa-14-azapentacyclo[12.8.0.02,11.04,9.015,20]docosa-2,4,6,8,10,15,17,19-octaene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-3-23(4-2)19-11-7-8-12-20(19)24-15-25-21-14-17-10-6-5-9-16(17)13-18(21)22(24)26-23/h5-14,22H,3-4,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKQURXZKJQXAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2N3COC4=CC5=CC=CC=C5C=C4C3O1)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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